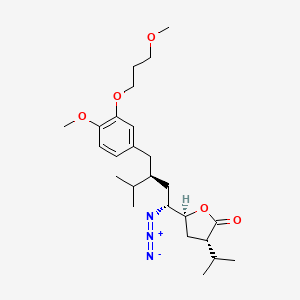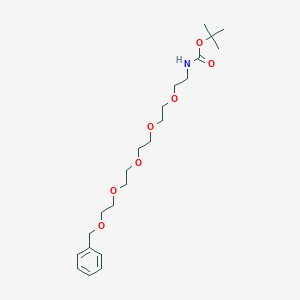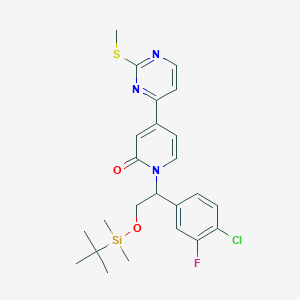![molecular formula C13H9BrN2O2 B11826184 Methyl 7-bromo-9H-pyrido[3,4-b]indole-1-carboxylate](/img/structure/B11826184.png)
Methyl 7-bromo-9H-pyrido[3,4-b]indole-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 7-bromo-9H-pyrido[3,4-b]indole-1-carboxylate is a synthetic compound belonging to the class of pyridoindoles, which are known for their diverse biological activities. This compound features a bromine atom at the 7th position and a methyl ester group at the 1st position of the pyridoindole core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-bromo-9H-pyrido[3,4-b]indole-1-carboxylate typically involves the bromination of a suitable pyridoindole precursor followed by esterification. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to introduce the bromine atom at the desired position . The esterification can be achieved using methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 7-bromo-9H-pyrido[3,4-b]indole-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may exhibit distinct biological activities.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine group can yield amino derivatives, while oxidation can produce various oxidized forms of the compound .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of Methyl 7-bromo-9H-pyrido[3,4-b]indole-1-carboxylate involves its interaction with specific molecular targets. The bromine atom and the ester group play crucial roles in its binding affinity and specificity towards these targets. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways .
Comparación Con Compuestos Similares
Similar Compounds
Harmine: 7-Methoxy-1-methyl-9H-pyrido[3,4-b]indole, known for its psychoactive properties.
Harman: 1-Methyl-9H-pyrido[3,4-b]indole, another β-carboline with various biological activities.
Uniqueness
Methyl 7-bromo-9H-pyrido[3,4-b]indole-1-carboxylate is unique due to the presence of the bromine atom and the methyl ester group, which confer distinct chemical and biological properties compared to other β-carbolines. These structural features may enhance its reactivity and specificity in various applications .
Propiedades
Fórmula molecular |
C13H9BrN2O2 |
|---|---|
Peso molecular |
305.13 g/mol |
Nombre IUPAC |
methyl 7-bromo-9H-pyrido[3,4-b]indole-1-carboxylate |
InChI |
InChI=1S/C13H9BrN2O2/c1-18-13(17)12-11-9(4-5-15-12)8-3-2-7(14)6-10(8)16-11/h2-6,16H,1H3 |
Clave InChI |
APKCLTFUCHSKQV-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=NC=CC2=C1NC3=C2C=CC(=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6,8-Dibromo-2-(((tert-butyldimethylsilyl)oxy)methyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B11826137.png)
![ethyl (2S,3'aS,5'aR,9'bR)-3'-benzyl-2',3',3'a,4',5',5'a,6',7',8',9'b-decahydrospiro[aziridine-2,1'-cyclohexa[e]indole]-5'a-carboxylate](/img/structure/B11826147.png)


![(3R,8S,10S,13S,14S,Z)-17-Ethylidene-10,13-dimethyl-2,3,4,5,6,7,8,10,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B11826160.png)



![(1R,7R)-9-(4-methylphenyl)sulfonylspiro[3,9-diazatricyclo[5.3.0.01,3]dec-5-ene-4,1'-cyclohexane]](/img/structure/B11826191.png)
![(2R,3E)-4-[(1R,2R,6S)-1,3,3-Trimethyl-7-oxabicyclo[4.1.0]hept-2-yl]-3-buten-2-ol](/img/structure/B11826195.png)
